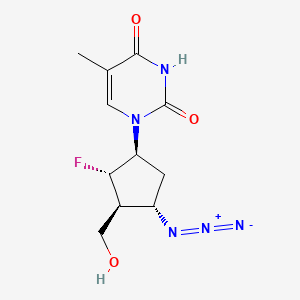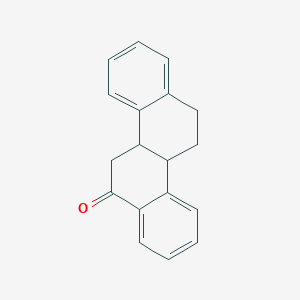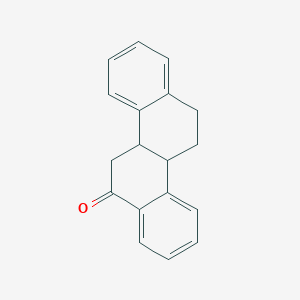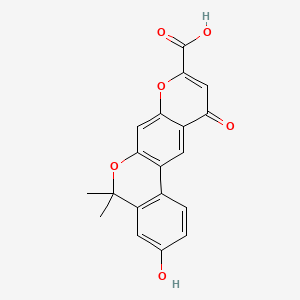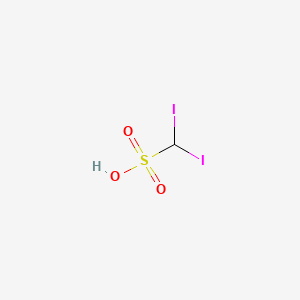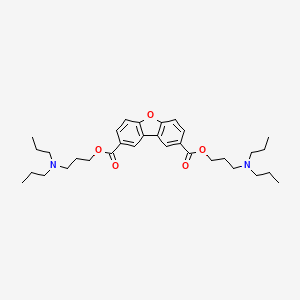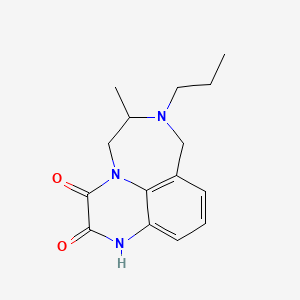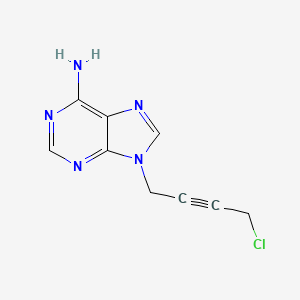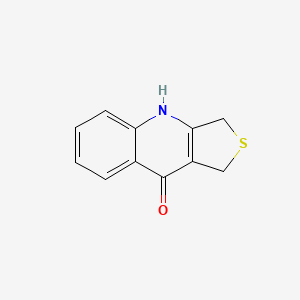
1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one is a heterocyclic compound that features a fused ring system combining a thieno ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and quinoline precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and thieno derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Thienoquinolines: Compounds with similar fused ring systems but different substituents.
Quinoline Derivatives: Compounds with a quinoline core but lacking the thieno ring.
Thieno Derivatives: Compounds with a thieno ring but lacking the quinoline ring.
Uniqueness
1,4-Dihydrothieno(3,4-b)quinolin-9(3H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
28237-99-2 |
|---|---|
Molecular Formula |
C11H9NOS |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3,4-dihydro-1H-thieno[3,4-b]quinolin-9-one |
InChI |
InChI=1S/C11H9NOS/c13-11-7-3-1-2-4-9(7)12-10-6-14-5-8(10)11/h1-4H,5-6H2,(H,12,13) |
InChI Key |
GAAHJAGSRPVNRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




